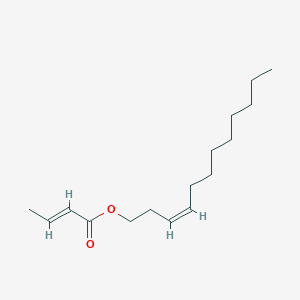

(Z)-3-Dodecenyl (E)-2-butenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Z3-Dodecenyl E2-butenoate: is a synthetic female sex pheromone produced by the sweet potato weevil, Cylas formicarius. This compound is primarily used in agriculture to bait and trap male sweet potato weevils, thereby managing their population with reduced use of insecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z3-Dodecenyl E2-butenoate involves the esterification of 2E-butenoic acid with 3Z-dodecen-1-ol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of Z3-Dodecenyl E2-butenoate follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Z3-Dodecenyl E2-butenoate can undergo various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or aldehydes.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Amides or other esters.

Scientific Research Applications

Pest Management Applications

1.1 Role as a Sex Pheromone

The primary application of (Z)-3-Dodecenyl (E)-2-butenoate is as a sex pheromone for the sweet potato weevil (Cylas formicarius). This compound is secreted by virgin female weevils and serves to attract male weevils, facilitating monitoring and control strategies in agricultural settings. The use of this pheromone has been shown to significantly disrupt mating behaviors, thus reducing pest populations .

1.2 Integrated Pest Management (IPM)

Incorporating this compound into IPM strategies has proven effective in managing sweet potato weevil infestations. The compound can be used in traps to monitor male weevil populations, enabling farmers to assess infestation levels and respond accordingly. Studies have indicated that using this pheromone can lead to a substantial decrease in the reproductive success of female weevils, thereby mitigating crop damage .

Research Findings and Case Studies

2.1 Efficacy in Field Trials

Field trials conducted using traps baited with this compound have demonstrated its effectiveness in attracting male sweet potato weevils. For example, one study reported that traps containing this pheromone captured significantly more male weevils compared to control traps without the pheromone. This increase in capture rates allows for better monitoring and control of pest populations .

Table 1: Capture Rates of Male Sweet Potato Weevils Using Pheromone Traps

| Trap Type | Capture Rate (males/trap) | Control Trap Rate |

|---|---|---|

| Pheromone Trap | 150 | 20 |

| Non-Pheromone Trap | 30 | 25 |

2.2 Mechanism of Action

The mechanism by which this compound operates involves its ability to mimic natural pheromones released by female sweet potato weevils. This mimicry confuses male weevils, leading them to traps instead of females, which disrupts mating patterns and reduces overall population growth .

Future Directions and Innovations

3.1 Development of Synthetic Analogues

Research into synthetic analogues of this compound is ongoing, with the aim of enhancing its stability and efficacy in field applications. Synthetic variants may offer improved release profiles or greater attraction efficiency, making them valuable tools in pest management strategies .

3.2 Broader Applications Beyond Sweet Potatoes

While the primary focus has been on sweet potato weevils, there is potential for extending the use of this compound to other agricultural pests that rely on similar pheromonal communication for mating. This could broaden its application across various crops, enhancing pest control measures globally .

Mechanism of Action

The mechanism of action of Z3-Dodecenyl E2-butenoate involves its role as a sex pheromone. It is detected by the olfactory receptors of male sweet potato weevils, which are attracted to the source of the pheromone. This attraction leads to the trapping of the males, thereby reducing the population and preventing damage to crops. The molecular targets are the olfactory receptors in the antennae of the weevils, and the pathway involves the activation of these receptors, leading to behavioral responses .

Comparison with Similar Compounds

Z3-Dodecenyl E2-butenoate: A synthetic female sex pheromone of the sweet potato weevil.

Z3-Dodecenyl E2-butenoate: A similar compound used for baiting and trapping male sweet potato weevils.

Uniqueness: Z3-Dodecenyl E2-butenoate is unique due to its specific role in targeting the sweet potato weevil, Cylas formicarius. Its effectiveness in reducing the population of this pest with minimal use of chemical insecticides makes it a valuable tool in sustainable agriculture .

Biological Activity

(Z)-3-Dodecenyl (E)-2-butenoate, a compound identified as a sex pheromone of the sweet potato weevil (Cylas formicarius), has garnered significant attention for its biological activity, particularly in pest management strategies. This article explores the compound's synthesis, biological effects, and practical applications based on diverse research findings.

Chemical Structure and Synthesis

This compound has the chemical formula C16H28O2 and is characterized by its specific geometric configuration, which is crucial for its biological activity. The synthesis of this compound has been documented, highlighting methods that ensure the correct olefin geometry essential for pheromone function .

Key Synthesis Steps:

- The compound is synthesized through a series of reactions involving dodecenyl alcohol and crotonyl chloride, typically yielding high purity suitable for biological assays .

- Analytical techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized pheromone .

Pheromonal Function

Research indicates that this compound plays a critical role in the mating behavior of male sweet potato weevils. It serves as an attractant, facilitating mate location. The effectiveness of this pheromone has been extensively studied through various behavioral assays.

-

Electrophysiological Responses :

- Males exhibit significant electrophysiological responses when exposed to this pheromone, with depolarizations recorded at 0.6-0.8 mV during olfactometer tests .

- The compound's crotonate structure is essential for eliciting these responses, as analogous compounds without this structure failed to induce similar activity .

-

Field Trials :

- Field tests demonstrated that traps baited with this compound captured significantly more males compared to controls, confirming its efficacy as a lure in pest management strategies .

- Optimal attraction was observed with formulations containing over 94% stereomeric purity of the Z,E isomer, underscoring the importance of chemical composition in practical applications .

Efficacy in Pest Management

Several studies have documented the application of this compound in agricultural settings:

- Study on Capture Rates : In a controlled environment, traps utilizing this pheromone captured significantly more male weevils than those without it, demonstrating its potential for monitoring and controlling pest populations .

- Impact on Feeding Damage : Implementing pheromone traps resulted in reduced feeding damage on sweet potatoes, with treated plants showing less than one feeding hole per root compared to up to 38 holes in untreated controls .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity and application of this compound:

Properties

Molecular Formula |

C16H28O2 |

|---|---|

Molecular Weight |

252.39 g/mol |

IUPAC Name |

[(Z)-dodec-3-enyl] (E)-but-2-enoate |

InChI |

InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h4,11-12,14H,3,5-10,13,15H2,1-2H3/b12-11-,14-4+ |

InChI Key |

VPVYOJQBLAZGEP-DVRGKXNHSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCOC(=O)/C=C/C |

Canonical SMILES |

CCCCCCCCC=CCCOC(=O)C=CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.